2,4,6-Trimethyl(diacetoxyiodo)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

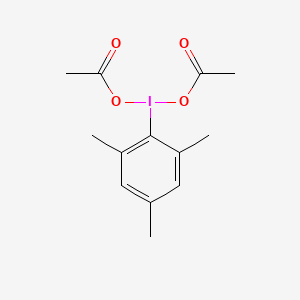

2,4,6-Trimethyl(diacetoxyiodo)benzene, also known as iodomesitylene diacetate, is a hypervalent iodine compound with the molecular formula C13H17IO4. This compound is characterized by the presence of three methyl groups and two acetoxy groups attached to an iodine atom on a benzene ring. It is widely used in organic synthesis due to its strong oxidizing properties and ability to facilitate various chemical transformations .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl(diacetoxyiodo)benzene typically involves the reaction of mesitylene (1,3,5-trimethylbenzene) with iodine and acetic anhydride in the presence of a catalyst. The reaction proceeds as follows:

- Mesitylene is reacted with iodine to form 2,4,6-trimethyliodobenzene.

- The resulting 2,4,6-trimethyliodobenzene is then treated with acetic anhydride to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of efficient catalysts to facilitate the reaction .

化学反応の分析

Types of Reactions: 2,4,6-Trimethyl(diacetoxyiodo)benzene undergoes various types of chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent, facilitating the oxidation of alcohols to aldehydes or ketones.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the iodine atom is replaced by other substituents.

Coupling Reactions: It is used in C-N coupling reactions, particularly in the formation of N-heteroaromatic compounds.

Common Reagents and Conditions:

Oxidation: Common reagents include alcohols and solvents like acetonitrile or dichloromethane. The reaction is typically carried out at room temperature.

Substitution: Reagents such as halides or nucleophiles are used under mild conditions.

Coupling Reactions: Copper or photoredox catalysts are often employed, with the reaction conducted under irradiation with blue LED lamps.

Major Products:

Oxidation: Aldehydes or ketones.

Substitution: Various substituted benzene derivatives.

Coupling Reactions: N-heteroaromatic compounds.

科学的研究の応用

Organic Synthesis

Oxidizing Agent : PIDA serves as an effective oxidizing agent in organic reactions. It facilitates C-H functionalization, allowing for the introduction of various functional groups into aromatic compounds. This capability is crucial for synthesizing complex organic molecules with specific functional characteristics .

C-H Activation : The compound is instrumental in C-H activation processes, enabling the formation of hetero-hetero bond formations and the construction of heterocyclic rings. This versatility allows chemists to create diverse molecular architectures from simple starting materials .

Rearrangements and Migrations : PIDA has been employed in rearrangement reactions, demonstrating its utility in synthesizing novel compounds through migration pathways. These reactions often yield products with high regioselectivity and efficiency .

Pharmaceutical Applications

Intermediate in Drug Synthesis : The compound is used as an intermediate in the synthesis of pharmaceutical agents. For instance, it has been involved in the preparation of fused 1,2,4-triazole derivatives, which exhibit significant antimicrobial and antiviral activities . This highlights its relevance in developing new therapeutic agents.

Synthesis of Bioactive Compounds : PIDA is also utilized in synthesizing bioactive compounds that possess various biological activities. The ability to modify existing drug structures or create new ones makes it a valuable tool in medicinal chemistry .

Material Science

Liquid Crystal Displays (LCDs) : PIDA has applications beyond organic synthesis; it is used in the production of liquid crystal display polarizing films. The compound's properties contribute to the performance and efficiency of these materials, which are essential in modern electronic devices .

Case Studies

Mechanistic Insights

PIDA's mechanism involves the generation of electrophilic iodine species that can react with various substrates under mild conditions. This property allows for selective transformations that are often challenging with traditional reagents. The mechanistic studies reveal that PIDA can stabilize transition states effectively, leading to enhanced reaction rates and yields .

作用機序

The mechanism of action of 2,4,6-Trimethyl(diacetoxyiodo)benzene involves the transfer of the acetoxy groups to the substrate, resulting in the formation of reactive intermediates. These intermediates can then undergo further chemical transformations, such as oxidation or substitution. The iodine atom in the compound plays a crucial role in stabilizing the reactive intermediates and facilitating the overall reaction process .

類似化合物との比較

2,4,6-Trimethyliodobenzene: Similar structure but lacks the acetoxy groups, making it less reactive.

(Diacetoxyiodo)benzene: Similar oxidizing properties but without the methyl groups, leading to different reactivity patterns.

Iodobenzene Diacetate: Another hypervalent iodine compound with similar applications but different structural features.

Uniqueness: 2,4,6-Trimethyl(diacetoxyiodo)benzene is unique due to the presence of both methyl and acetoxy groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to act as a strong oxidizing agent and participate in coupling reactions makes it a valuable compound in organic synthesis .

生物活性

2,4,6-Trimethyl(diacetoxyiodo)benzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and synthetic organic chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₀H₁₁IO₄

- Molecular Weight : 322.10 g/mol

- Structure : The compound features a benzene ring substituted with three methyl groups and two acetoxy groups, along with an iodine atom.

Biological Activity Overview

The biological activity of this compound can be categorized primarily into its roles in oxidation reactions and its potential as a therapeutic agent.

Oxidative Reactions

Recent studies have demonstrated that this compound can act as an oxidizing agent in various chemical reactions. For instance, it has been used effectively in the hydroxylation of triphenylmethane derivatives. The presence of the iodo group enhances its electrophilic properties, making it suitable for such transformations .

| Reaction Type | Substrate | Product | Yield |

|---|---|---|---|

| Hydroxylation | Triphenylmethane | Triphenylmethanol | Up to 83% |

The mechanism through which this compound exerts its biological effects involves its electrophilic nature. The iodo group facilitates electrophilic aromatic substitution reactions, allowing for functionalization of electron-rich aromatic compounds. This characteristic is crucial in developing new synthetic pathways for pharmaceuticals .

Case Studies and Research Findings

-

Neuroprotective Effects :

A study investigated the neuroprotective capabilities of derivatives related to this compound in models of neurodegenerative diseases. The compound was shown to inhibit the formation of pathological oligomers associated with diseases such as Parkinson's disease (PD) and Multiple System Atrophy (MSA). In mouse models, administration led to reduced protein aggregate deposition and improved dopaminergic function . -

Antioxidant Activity :

Another research highlighted the antioxidant properties of the compound. It was found to scavenge free radicals effectively, which is significant in mitigating oxidative stress-related cellular damage. This property suggests potential applications in formulations aimed at protecting against oxidative damage in various biological systems . -

Catalytic Applications :

The compound has also been explored for its catalytic properties in organic synthesis. Its ability to facilitate oxidation reactions has been leveraged in synthesizing complex organic molecules with high efficiency and selectivity .

Safety and Toxicology

While promising results have been noted regarding the biological activity of this compound, safety assessments are crucial. Preliminary studies indicate that the compound exhibits low toxicity levels; however, further investigations are needed to fully understand its safety profile in clinical settings.

特性

IUPAC Name |

[acetyloxy-(2,4,6-trimethylphenyl)-λ3-iodanyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17IO4/c1-8-6-9(2)13(10(3)7-8)14(17-11(4)15)18-12(5)16/h6-7H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVRYGXAHXDPHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)I(OC(=O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33035-41-5 |

Source

|

| Record name | IODOMESITYLENE DIACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。